8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione . It is a complex organic molecule that contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step reaction sequence . The key intermediate in the synthesis of spirotetramat, a related compound, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Molecular Structure Analysis
The molecular structure of this compound is complex due to its spirocyclic nature . Molecular docking analysis suggests that the benzyl groups of a similar compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . Other reactions include hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Scientific Research Applications
Antimicrobial and Detoxification Applications
The compound's derivatives have been explored for their antimicrobial properties. For example, a study by Ren et al. (2009) discusses N-halamine precursors, including a structurally similar compound, synthesized and bonded to cotton fabrics, showing antimicrobial efficacy against bacteria like Staphylococcus aureus and Escherichia coli. These findings indicate potential for detoxification applications.
Neuropharmacological Applications
Research has investigated the neuropharmacological potential of this compound. In the study by Obniska et al. (2006), derivatives of this compound were synthesized and evaluated for anticonvulsant and neurotoxic properties, showing potential as anticonvulsant agents. Similarly, Madaiah et al. (2012) explored novel derivatives for their anticonvulsant activity, indicating potential applications in treating seizure disorders.
Myelostimulating Activity
The myelostimulating activity of derivatives of this compound has been studied. In the research by Yu et al. (2018), spiroconnected N-alkoxyalkylpiperidine hydantoins were found to exhibit myelostimulating activity, suggesting potential use in treatments related to bone marrow hematopoiesis.
Anticonvulsant Properties
Further research into the compound's anticonvulsant properties is demonstrated in the study by Kamiński et al. (2008). They synthesized new derivatives and tested their anticonvulsant properties, contributing to the understanding of potential applications in managing seizure disorders.
Hypoglycemic Activity
The hypoglycemic potential of derivatives is also noteworthy. Iqbal et al. (2012) synthesized derivatives that exhibited significant hypoglycemic activity in in-vivo studies, suggesting possible applications in diabetes management.
Biocidal Properties
The biocidal properties of this compound's derivatives were highlighted by Ren et al. (2013). They incorporated a similar compound into nanofibrous composites, demonstrating antimicrobial properties and potential applications in filtration systems.
Mechanism of Action
Target of Action
The primary target of this compound is the Delta Opioid Receptor (DOR) . DORs are a type of G-protein coupled receptors (GPCRs) and are a clinical target for various neurological disorders, including migraine and chronic pain .
Mode of Action
This compound acts as a selective agonist for the DOR . It binds to the orthosteric site of the receptor, which is based on docking and molecular dynamic simulation . This binding triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways .
Result of Action
Upon activation of the DOR, this compound exhibits anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that it could potentially be used in the treatment of conditions associated with chronic pain .
Properties
IUPAC Name |
8-(2-chlorophenyl)sulfonyl-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c22-17-8-4-5-9-18(17)30(28,29)24-14-11-21(12-15-24)19(26)25(20(27)23-21)13-10-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOCOSGSOLBZGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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